![molecular formula C17H14Cl2N4O5 B297549 N-[2-(2-{4-chloro-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B297549.png)
N-[2-(2-{4-chloro-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-[2-(2-{4-chloro-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-(4-chlorophenoxy)acetamide, also known as CPTH6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
N-[2-(2-{4-chloro-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-(4-chlorophenoxy)acetamide acts as a competitive inhibitor of the histone acetyltransferase enzyme. It binds to the enzyme's active site, preventing the acetylation of histones and other proteins. This inhibition leads to a decrease in the expression of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects
N-[2-(2-{4-chloro-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-(4-chlorophenoxy)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, N-[2-(2-{4-chloro-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-(4-chlorophenoxy)acetamide has been shown to sensitize cancer cells to other anti-cancer drugs, making them more susceptible to treatment.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(2-{4-chloro-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-(4-chlorophenoxy)acetamide is its specificity for the histone acetyltransferase enzyme. This specificity makes it a useful tool for studying the role of this enzyme in cancer development and progression. However, one limitation of N-[2-(2-{4-chloro-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-(4-chlorophenoxy)acetamide is its relatively low potency compared to other histone acetyltransferase inhibitors. This can make it more difficult to achieve effective inhibition of the enzyme in some experimental systems.
Future Directions
There are several future directions for the study of N-[2-(2-{4-chloro-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-(4-chlorophenoxy)acetamide. One area of interest is the development of more potent analogs of N-[2-(2-{4-chloro-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-(4-chlorophenoxy)acetamide that can achieve more effective inhibition of the histone acetyltransferase enzyme. Another area of interest is the investigation of N-[2-(2-{4-chloro-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-(4-chlorophenoxy)acetamide in combination with other anti-cancer drugs, to determine if it can enhance their efficacy. Finally, the role of N-[2-(2-{4-chloro-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-(4-chlorophenoxy)acetamide in other diseases and biological processes, beyond cancer, is an area of potential future research.
Synthesis Methods
The synthesis of N-[2-(2-{4-chloro-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-(4-chlorophenoxy)acetamide involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzaldehyde with hydrazine hydrate to form 4-chloro-3-nitrobenzylidene hydrazine. This intermediate is then reacted with ethyl 2-bromoacetate to form N-[2-(2-{4-chloro-3-nitrobenzylidene}hydrazino)-2-oxoethyl]acetamide. Finally, this compound is reacted with 4-chlorophenol to form the desired product, N-[2-(2-{4-chloro-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-(4-chlorophenoxy)acetamide.
Scientific Research Applications
N-[2-(2-{4-chloro-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-(4-chlorophenoxy)acetamide has been studied extensively in the context of cancer research. It has been shown to inhibit the activity of the histone acetyltransferase enzyme, which is involved in the regulation of gene expression. This inhibition leads to a decrease in the expression of genes that promote cancer cell growth and survival. N-[2-(2-{4-chloro-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-(4-chlorophenoxy)acetamide has been shown to be effective against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells.
properties
Product Name |
N-[2-(2-{4-chloro-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-(4-chlorophenoxy)acetamide |
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Molecular Formula |
C17H14Cl2N4O5 |
Molecular Weight |
425.2 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-[[2-(4-chlorophenoxy)acetyl]amino]acetamide |
InChI |
InChI=1S/C17H14Cl2N4O5/c18-12-2-4-13(5-3-12)28-10-17(25)20-9-16(24)22-21-8-11-1-6-14(19)15(7-11)23(26)27/h1-8H,9-10H2,(H,20,25)(H,22,24)/b21-8+ |
InChI Key |
AWWWLDMDMIYPKM-ODCIPOBUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OCC(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
SMILES |
C1=CC(=CC=C1OCC(=O)NCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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